3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, which includes “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, involves various methods . One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine” can be inferred from its IUPAC name and similar compounds . It likely contains a pyridazine ring (a six-membered ring with two nitrogen atoms), an oxetane ring (a three-membered ring containing an oxygen atom), and a cyclopropyl group.Chemical Reactions Analysis
Pyridazine derivatives, including “3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine”, can undergo a variety of chemical reactions . These include [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine , have been recognized for their antimicrobial properties. These compounds can be designed to target a variety of microbial pathogens, offering potential treatments for bacterial and fungal infections. The structural flexibility of pyridazine allows for the synthesis of compounds tailored to inhibit specific microbial enzymes or disrupt cell wall synthesis .
Antidepressant and Anxiolytic Effects
The pyridazine scaffold is a common feature in many pharmacological agents with central nervous system activity. Derivatives of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine may exhibit antidepressant and anxiolytic effects by interacting with neurotransmitter systems, such as serotonin and dopamine, which are implicated in mood regulation and anxiety disorders .
Anti-Hypertensive Agents
Pyridazine derivatives have shown promise as anti-hypertensive agents. They can act on various pathways involved in blood pressure regulation, including calcium channels and angiotensin-converting enzyme (ACE) inhibitors. By modifying the 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine molecule, researchers can develop new drugs to help manage hypertension .
Anticancer Properties
Research has indicated that pyridazine derivatives can play a role in cancer therapy. These compounds can be engineered to interfere with cell division and proliferation. The oxetane moiety in 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine could potentially be exploited to design drugs that target specific cancer cell lines, leading to the development of more effective and less toxic chemotherapy agents .
Antiplatelet and Anticoagulant Effects
The pyridazine ring system has been utilized in the development of antiplatelet and anticoagulant drugs. These medications are crucial for preventing thrombosis and managing cardiovascular diseases3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine derivatives could contribute to this field by providing new molecules that modulate platelet aggregation and blood coagulation pathways .
Agrochemical Applications
Pyridazine compounds have also found use in the agricultural sector as herbicides and insecticides. The unique structure of 3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine can be optimized to create compounds that are effective against a wide range of agricultural pests and weeds, thereby improving crop protection strategies .
Future Directions
Mechanism of Action
Target of Action
Pyridazine derivatives, which include 3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives are known for their wide range of pharmacological activities, suggesting that they interact with their targets in a way that triggers various biological responses .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects , indicating that they likely interact with multiple biochemical pathways.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties , suggesting that they induce various molecular and cellular changes.
properties
IUPAC Name |
3-cyclopropyl-6-(oxetan-3-yloxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)9-3-4-10(12-11-9)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXHCMRKFSMANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OC3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(oxetan-3-yloxy)pyridazine |
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